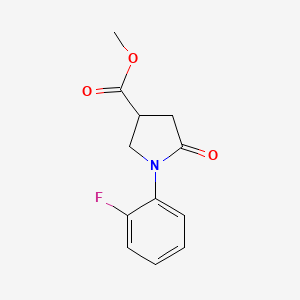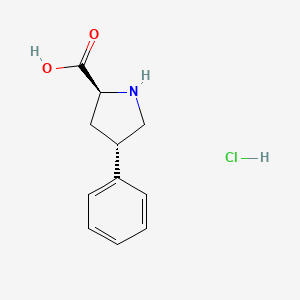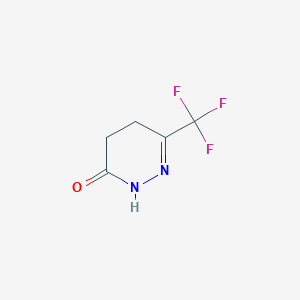
Methyl 1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxylate
Overview
Description
Methyl 1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxylate, also known as Methyl 2-fluorophenyl-5-oxopyrrolidine-3-carboxylate or MFCA, is a compound of interest to scientists due to its potential applications in the fields of medicine, pharmacology, and biochemistry. This molecule is of particular interest due to its unique structure, which consists of a fluorinated phenyl ring connected to a five-membered oxopyrrolidine ring. The unique structure of MFCA makes it a valuable tool for researchers to explore the interactions between molecules, as well as its potential applications in the fields of medicine and pharmacology.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Methyl 1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxylate: is a valuable intermediate in the synthesis of various heterocyclic compounds. These compounds, such as 1H-Pyrazolo[3,4-b]pyridines , are significant due to their structural similarity to purine bases like adenine and guanine . The compound’s role in facilitating the synthesis of these heterocycles makes it crucial for medicinal chemistry, where these structures are often found in pharmacologically active molecules.
Anticancer Research
The compound has potential applications in anticancer research. Its structural features may allow it to interact with specific enzymes or pathways involved in cancer cell growth and proliferation. While the exact mechanism of action is not fully understood, it’s believed that the compound could inhibit cancerous activities, making it a subject of interest for developing new anticancer therapies.
Antibacterial and Antifungal Activity
Research indicates that Methyl 1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxylate exhibits biological activity against certain bacteria and fungi. This suggests its use in the development of new antibacterial and antifungal agents, which is crucial given the rising concern over antibiotic resistance.
Apoptosis Induction
The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This property is particularly valuable in the field of oncology, as it could lead to the development of treatments that specifically target and eliminate cancer cells without harming healthy cells.
Biochemical Studies
Methyl 1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxylate: can be used in biochemical studies to understand its physiological effects. Such studies could provide insights into how the compound interacts with cellular components and pathways, contributing to a deeper understanding of its potential therapeutic uses.
Drug Development
The compound’s unique chemical structure and potential biological activities make it a candidate for drug development research. It could be used as a scaffold for the synthesis of novel drugs, especially those targeting diseases where current treatments are inadequate.
properties
IUPAC Name |
methyl 1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3/c1-17-12(16)8-6-11(15)14(7-8)10-5-3-2-4-9(10)13/h2-5,8H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXXSCUYTVIHJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)N(C1)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetate](/img/structure/B1422342.png)


![{2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1422347.png)
![5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1422348.png)

![6-cyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1422352.png)
![2-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]acetonitrile](/img/structure/B1422353.png)





